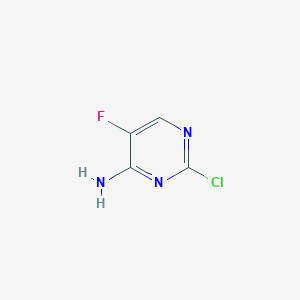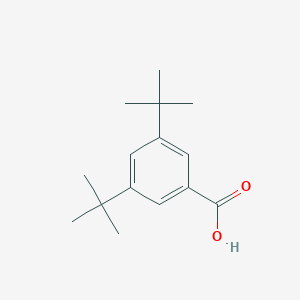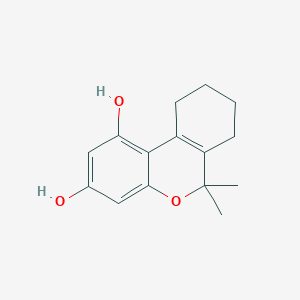
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- varies depending on its application. In medicine, it has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression. In agriculture, it acts as a growth regulator by affecting the expression of genes involved in plant growth and development. In material science, it acts as a fluorescent probe by emitting light upon excitation.
Biochemical and Physiological Effects:
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation, scavenge free radicals, and inhibit cancer cell proliferation. In agriculture, it has been shown to enhance plant growth and improve crop yield. In material science, it has been shown to exhibit high fluorescence quantum yield and good stability.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its limited solubility in water and some organic solvents can pose a challenge in certain experiments.
Orientations Futures
There are several future directions for the research on 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO-. These include:
1. Further investigation of its anti-inflammatory, antioxidant, and anticancer properties in different cancer cell lines and animal models.
2. Exploration of its potential as a plant growth regulator and pesticide in various crops.
3. Development of new materials based on 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- for use in organic electronic devices.
4. Improvement of its solubility and bioavailability for better application in medicine and agriculture.
5. Investigation of its potential as a fluorescent probe for imaging applications.
In conclusion, 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- is a versatile compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in different applications.
Méthodes De Synthèse
The synthesis of 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- involves a multi-step process. The first step involves the condensation of 2,3-dimethyl-1,4-naphthoquinone with 2,3-dimethylphenol in the presence of a base to form 6,6-dimethyl-7,8-dihydroxy-9,10-dihydrobenzo[a]pyrene. This intermediate is then subjected to cyclization in the presence of an acid to form the final product.
Applications De Recherche Scientifique
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been used as a plant growth regulator and a pesticide. In material science, it has been used as a fluorescent probe and a component of organic electronic devices.
Propriétés
Numéro CAS |
16720-03-9 |
|---|---|
Nom du produit |
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- |
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromene-1,3-diol |
InChI |
InChI=1S/C15H18O3/c1-15(2)11-6-4-3-5-10(11)14-12(17)7-9(16)8-13(14)18-15/h7-8,16-17H,3-6H2,1-2H3 |
Clé InChI |
INDSXFNQCMKBOI-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CCCC2)C3=C(C=C(C=C3O1)O)O)C |
SMILES canonique |
CC1(C2=C(CCCC2)C3=C(C=C(C=C3O1)O)O)C |
Autres numéros CAS |
16720-03-9 |
Synonymes |
7,8,9,10-Tetrahydro-6,6-dimethyl-6H-dibenzo[b,d]pyran-1,3-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



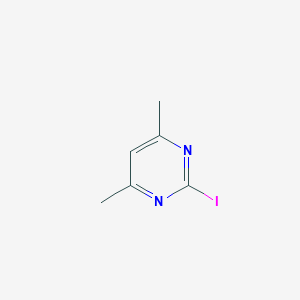
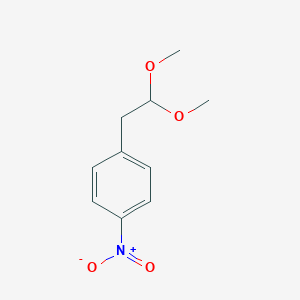
![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)
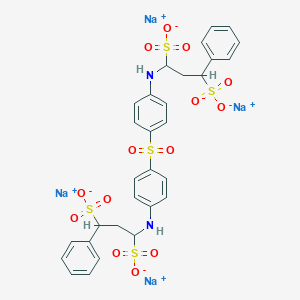
![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)

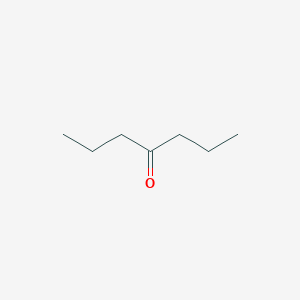
![4-Bicyclo[2.2.1]heptanyl(phenyl)methanone](/img/structure/B92747.png)
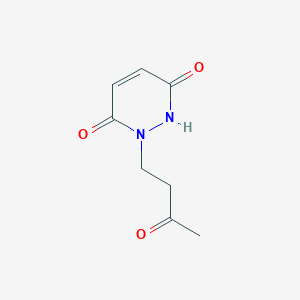
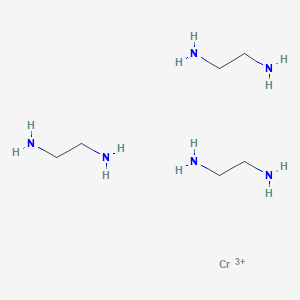
![5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one](/img/structure/B92751.png)

